BenchChemオンラインストアへようこそ!

5-(4-Fluorophenyl)isoxazole

Antioxidant DPPH Assay Free Radical Scavenging

The 4-fluorophenyl substituent is the critical pharmacophoric determinant distinguishing this compound from generic isoxazoles: COX-2 IC₅₀ = 0.042–0.073 μM with SI >2000 (vs inactive 3,5-diaryl isomers); DPPH radical scavenging IC₅₀ = 0.45 μg/mL (>6-fold improvement over Trolox); Hep3B antiproliferative IC₅₀ = 5.76 μg/mL with >85% α-fetoprotein reduction. This scaffold demonstrates in vitro-to-in vivo translation and full Lipinski compliance. Procuring the 4-fluorophenyl substitution pattern—not generic isoxazoles—is essential to reproduce published SAR results and maintain IP freedom-to-operate boundaries per U.S. Patent 5,103,015. ≥98% purity available for immediate R&D deployment.

Molecular Formula C9H6FNO
Molecular Weight 163.15 g/mol
CAS No. 138716-37-7
Cat. No. B145027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluorophenyl)isoxazole
CAS138716-37-7
Molecular FormulaC9H6FNO
Molecular Weight163.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=NO2)F
InChIInChI=1S/C9H6FNO/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H
InChIKeyJZCBQTRPILCIBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Fluorophenyl)isoxazole (CAS 138716-37-7): A Versatile Heterocyclic Scaffold with Differentiated Pharmacological Profile


5-(4-Fluorophenyl)isoxazole (CAS 138716-37-7) is a fluorinated heterocyclic compound with the molecular formula C9H6FNO and a molecular weight of 163.15 g/mol [1]. As a member of the isoxazole family, it features a five-membered ring containing nitrogen and oxygen, with a 4-fluorophenyl substituent at the 5-position. The compound has a melting point range of 50-60°C and a density of 1.209 g/cm³ at 20°C . Its structure serves as a versatile building block in medicinal chemistry, enabling the synthesis of biologically active molecules for SAR studies [2]. The electron-withdrawing fluorine atom at the para position confers distinct physicochemical properties compared to non-fluorinated or differently substituted analogs, including altered lipophilicity, metabolic stability, and target binding affinity, which form the basis for its specific selection over competing isoxazole scaffolds in both research and industrial applications .

Why 5-(4-Fluorophenyl)isoxazole Cannot Be Simply Replaced by Generic Isoxazole Analogs in Critical Applications


While the isoxazole scaffold is broadly recognized for its bioactivity, simple substitution with unsubstituted phenyl, electron-donating groups (e.g., methoxy), or alternative halogen patterns (e.g., 4-chloro, 2,6-difluoro) leads to profound and quantifiable differences in potency, selectivity, and target engagement. For instance, in COX-2 inhibition, the introduction of a 4-fluorophenyl substituent retains high COX-2 affinity (IC50 values of 0.042–0.073 μM) with exceptional selectivity (COX-2 SI > 2000), whereas 3,5-diaryl substituted isomers display almost no activity [1]. Similarly, in antioxidant assays, fluorophenyl-isoxazole-carboxamide derivatives demonstrate IC50 values as low as 0.45 μg/mL, representing a >6-fold improvement over the positive control Trolox, while non-fluorinated or differently substituted analogs exhibit markedly reduced or no activity [2]. These data underscore that the 4-fluorophenyl moiety is not merely a structural variation but a critical determinant of pharmacological efficacy, making generic substitution scientifically unsound for projects where specific activity profiles are required. The following sections provide the quantitative evidence necessary to support informed procurement and research decisions.

Quantitative Differentiation of 5-(4-Fluorophenyl)isoxazole: Direct Comparator Data for Evidence-Based Procurement


Superior Antioxidant Capacity: Fluorophenyl-Isoxazole-Carboxamide Derivatives Outperform Trolox by 6.8-Fold

Fluorophenyl-isoxazole-carboxamide derivatives containing the 5-(4-fluorophenyl)isoxazole core demonstrate significantly enhanced antioxidant activity compared to the standard antioxidant Trolox. Specifically, compound 2a exhibited an IC50 of 0.45 ± 0.21 μg/mL in the DPPH radical scavenging assay, representing a 6.8-fold increase in potency over Trolox (IC50 = 3.10 ± 0.92 μg/mL) [1]. Compound 2c showed comparable activity with an IC50 of 0.47 ± 0.33 μg/mL. In contrast, compounds lacking the fluorophenyl substitution or with alternative substituents demonstrated markedly higher IC50 values, with 2b showing 43.85 ± 0.71 μg/mL and 2e showing 33.39 ± 0.57 μg/mL [1]. This >90-fold difference within the same chemical series underscores the critical role of the 4-fluorophenyl group in achieving potent radical scavenging activity. Furthermore, in vivo evaluation of compound 2a in a mouse model demonstrated that total antioxidant capacity (TAC) was two-fold greater than that achieved with the positive control Quercetin, confirming that the in vitro potency translates to in vivo efficacy [1].

Antioxidant DPPH Assay Free Radical Scavenging

Differential Antiproliferative Activity: 5-(4-Fluorophenyl)isoxazole Derivatives Exhibit Cell Line-Dependent Potency Against Liver Cancer Cells

Fluorophenyl-isoxazole-carboxamide derivatives containing the 4-fluorophenylisoxazole core show potent and selective antiproliferative activity against hepatocellular carcinoma cell lines. Compound 2f displayed IC50 values of 5.76 μg/mL against Hep3B cells and 34.64 μg/mL against Hep-G2 cells [1]. The differential sensitivity between these two liver cancer cell lines (a 6-fold difference in IC50) highlights a nuanced biological activity profile that may be exploited for targeted therapy development. In comparison, other derivatives within the same series (2a-2c, 2e) showed IC50 values ranging from 7.66–11.60 μg/mL against Hep3B, indicating that the 4-fluorophenyl substitution pattern influences potency [1]. While doxorubicin, a clinical standard, induced G2-M arrest in 7.4% of cells, compound 2f achieved 6.73%, demonstrating comparable efficacy in this mechanistic endpoint [1]. Additionally, compound 2f reduced α-fetoprotein secretion to 168.33 ng/mL compared to 1116.67 ng/mL in untreated cells, a >85% reduction in this clinically relevant tumor marker [1]. This demonstrates that the 4-fluorophenylisoxazole scaffold provides a chemically tractable starting point for developing potent anticancer agents with favorable drug-like properties, as all derivatives (2a-2f) obeyed Lipinski's rule of five [1].

Anticancer Hepatocellular Carcinoma Cytotoxicity

Enhanced COX-2 Selectivity: 4-Fluorophenyl Substitution Retains High Affinity While Eliminating COX-1 Activity

In a comparative study of valdecoxib-based isoxazole derivatives, the introduction of a 4-fluorophenyl substituent was found to retain high COX-2 inhibition affinity with IC50 values ranging from 0.042 to 0.073 μM, while maintaining exceptional selectivity with a COX-2 selectivity index (SI) greater than 2000 [1]. In stark contrast, 3,5-diaryl substituted isoxazole isomers displayed almost no COX activity [1]. This >2000-fold selectivity for COX-2 over COX-1 is a critical differentiator, as it directly addresses the gastrointestinal and cardiovascular safety liabilities associated with non-selective COX inhibitors. The retention of high affinity despite the electron-withdrawing nature of the fluorine atom indicates that the 4-fluorophenyl group is compatible with the COX-2 active site architecture and may even enhance binding through specific halogen-bonding interactions. These findings establish 5-(4-fluorophenyl)isoxazole as a privileged scaffold for developing next-generation anti-inflammatory agents with improved safety profiles compared to non-fluorinated or differently substituted isoxazole analogs.

COX-2 Inhibition Anti-inflammatory Selectivity Index

Patent-Defined Differentiation: 5-(4-Fluorophenyl)isoxazole as a Distinct Chemical Entity in Agrochemical Compositions

U.S. Patent 5,103,015 explicitly claims 5-(4-fluorophenyl)isoxazole as a distinct chemical entity (claim 5) separate from other halogenated analogs such as 5-(2,6-difluorophenyl)isoxazole (claim 6) [1]. This patent differentiation underscores that the 4-fluorophenyl substitution pattern confers unique properties that are not present in the 2,6-difluoro analog, despite both containing fluorine atoms on the phenyl ring. The separate claiming of these two compounds indicates that they exhibit distinguishable biological activities or physicochemical properties relevant to their intended use as agrochemical agents. Specifically, pyrazole oxime ether compounds incorporating the 5-(4-fluorophenyl)isoxazole structure have demonstrated effective control against harmful insects and are suitable for preparing pesticides in agricultural and horticultural fields [2]. This patent-based evidence provides a legal and commercial framework for distinguishing 5-(4-fluorophenyl)isoxazole from closely related analogs, offering procurement specialists a clear rationale for selecting this specific compound when intellectual property considerations or specific activity profiles are required.

Agrochemical Pesticide Insecticide

High-Impact Application Scenarios for 5-(4-Fluorophenyl)isoxazole Driven by Quantitative Differentiation


Antioxidant Lead Discovery: Exploiting 6.8-Fold Superiority Over Trolox

Given the >6-fold improvement in DPPH radical scavenging activity (IC50 = 0.45 μg/mL) compared to the standard antioxidant Trolox (IC50 = 3.10 μg/mL) and the two-fold increase in in vivo total antioxidant capacity relative to Quercetin, 5-(4-fluorophenyl)isoxazole-derived compounds are ideally suited for lead optimization programs targeting oxidative stress-related diseases. The scaffold's demonstrated in vitro-to-in vivo translation significantly de-risks early-stage development and provides a clear differentiation from non-fluorinated isoxazole analogs that exhibit >90-fold lower potency [1].

Hepatocellular Carcinoma Drug Development: Leveraging Cell Line-Selective Cytotoxicity

The differential antiproliferative activity of fluorophenyl-isoxazole-carboxamide derivatives against Hep3B (IC50 = 5.76 μg/mL) and Hep-G2 (IC50 = 34.64 μg/mL) liver cancer cell lines, coupled with the >85% reduction in α-fetoprotein secretion, positions 5-(4-fluorophenyl)isoxazole as a privileged scaffold for developing targeted therapies for specific hepatocellular carcinoma subtypes. The compliance of all derivatives with Lipinski's rule of five further supports their candidacy for oral bioavailability and favorable pharmacokinetic profiles [2].

Next-Generation COX-2 Selective Inhibitors: Capitalizing on >2000-Fold Selectivity

The retention of high COX-2 inhibition potency (IC50 = 0.042–0.073 μM) and exceptional selectivity (COX-2 SI > 2000) conferred by the 4-fluorophenyl substituent, in stark contrast to inactive 3,5-diaryl isomers, makes 5-(4-fluorophenyl)isoxazole a compelling starting point for developing anti-inflammatory agents with reduced gastrointestinal and cardiovascular safety liabilities. This scaffold is particularly attractive for programs seeking to avoid the COX-1 inhibition that plagues traditional NSAIDs [3].

IP-Secure Agrochemical Development: Utilizing Patent-Defined Differentiation

The distinct patent claiming of 5-(4-fluorophenyl)isoxazole separate from the 2,6-difluoro analog in U.S. Patent 5,103,015, combined with demonstrated insecticidal activity in pyrazole oxime ether compositions, provides a clear intellectual property landscape for agrochemical development. Procurement of this specific compound enables R&D programs to operate within defined freedom-to-operate boundaries while accessing the unique biological activity associated with the 4-fluorophenyl substitution pattern [4] [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Fluorophenyl)isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.